Product packaging for 2-(Difluoromethyl)-6-fluoropyridine(Cat. No.:CAS No. 387398-49-4)

2-(Difluoromethyl)-6-fluoropyridine

Cat. No.: B1319512
CAS No.: 387398-49-4
M. Wt: 147.1 g/mol
InChI Key: TWYOANJAACUDQE-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-6-fluoropyridine is a fluorinated pyridine derivative of high interest in scientific research and development, particularly in the field of medicinal chemistry. Its molecular formula is C6H4F3N . The compound serves as a versatile and valuable building block for the synthesis of more complex molecules. The presence of both a difluoromethyl group and a fluorine atom on the pyridine ring makes it a key intermediate in the exploration of new active compounds . Researchers value this compound for its potential to modulate the electronic properties, metabolic stability, and lipophilicity of target molecules, which are critical factors in drug discovery and materials science. It is commonly employed in cross-coupling reactions and as a precursor for further functionalization. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Chemical Identifiers - CAS: See supporting documents - Molecular Formula: C6H4F3N - Molecular Weight: 147.10 g/mol - SMILES: C1=CC(=NC(=C1)F)C(F)F - InChI Key: TWYOANJAACUDQE-UHFFFAOYSA-N Handling & Safety Please consult the Safety Data Sheet (SDS) before use. Handling should only be performed by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4F3N B1319512 2-(Difluoromethyl)-6-fluoropyridine CAS No. 387398-49-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(difluoromethyl)-6-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3N/c7-5-3-1-2-4(10-5)6(8)9/h1-3,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWYOANJAACUDQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)F)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00593780
Record name 2-(Difluoromethyl)-6-fluoropyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

387398-49-4
Record name 2-(Difluoromethyl)-6-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(difluoromethyl)-6-fluoropyridine
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Reactivity and Mechanistic Investigations of 2 Difluoromethyl 6 Fluoropyridine

Electronic and Steric Effects of Fluoroalkyl and Halogen Substituents on Pyridine (B92270) Reactivity

The presence of a difluoromethyl (CF₂H) group and a fluorine atom on a pyridine ring significantly influences its reactivity. The CF₂H group, with its acidic proton, can act as a hydrogen bond donor, a characteristic that distinguishes it from other polyfluorinated motifs. rsc.org This ability to form hydrogen bonds can modulate the molecule's interactions and has led to its use as a bioisostere for alcohol, thiol, and amine groups in various bioactive compounds. rsc.org

Electronically, both the difluoromethyl group and the fluorine atom are electron-withdrawing. This reduces the electron density of the pyridine ring, making it more susceptible to nucleophilic attack. The electrophilicity of the ring is a key factor in reactions like nucleophilic aromatic substitution (SNAr). However, the difluoromethyl radical (•CF₂H) is considered nucleophilic, which is a crucial consideration in radical-based reactions. nih.gov To enhance its electrophilicity for certain reactions, the difluoromethyl reagent may require an electron-withdrawing auxiliary group. nih.gov

Sterically, the trifluoromethyl group, and by extension the difluoromethyl group, can create significant steric hindrance. nih.gov This steric bulk can influence the regioselectivity of reactions by shielding certain positions on the pyridine ring. For instance, in pyridinium (B92312) salts, a substituent on the nitrogen can provide a significant shielding effect, directing reactions to other positions. nih.gov The interplay between these electronic and steric factors is crucial in determining the outcome of chemical transformations involving 2-(difluoromethyl)-6-fluoropyridine.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing electron-deficient aromatic rings like pyridine. The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the ring to form a negatively charged intermediate (Meisenheimer complex), followed by the departure of a leaving group. researchgate.netyoutube.com The rate and regioselectivity of SNAr reactions are highly dependent on the nature of the substituents on the aromatic ring, the nucleophile, and the leaving group. chemrxiv.org

In this compound, the C6 position is activated towards nucleophilic attack due to the electron-withdrawing nature of both the fluorine atom and the difluoromethyl group. The fluorine atom is an excellent leaving group in SNAr reactions, often leading to faster reaction rates compared to other halogens like chlorine. acs.org The regioselectivity of SNAr reactions on substituted pyridines is influenced by both electronic and steric factors. researchgate.netresearchgate.net Generally, nucleophilic attack is favored at positions para or ortho to electron-withdrawing groups. In the case of 2,6-disubstituted pyridines, the regioselectivity can be controlled by the nature of the substituents and the reaction conditions. researchgate.net For instance, in the reaction of 3-substituted 2,6-dichloropyridines with 1-methylpiperazine, the regioselectivity was found to correlate with the steric parameter of the 3-substituent. researchgate.net

Tandem SNAr sequences allow for the sequential introduction of different nucleophiles onto the pyridine ring. This approach is valuable for the synthesis of polysubstituted pyridines. An example of a tandem sequence involves the initial fluorination of a pyridine derivative, followed by one or more SNAr reactions. acs.org For instance, the fluorination of a protected betahistine (B147258) derivative at the 2-position, followed by SNAr with various nucleophiles, yielded a series of 2-substituted analogues. acs.org This highlights the utility of fluorine as a leaving group to facilitate subsequent functionalization.

N-Arylation reactions involving the formation of a carbon-nitrogen bond are a crucial transformation in organic synthesis. While information directly pertaining to the N-arylation of this compound with nitrogen heterocycles is limited in the provided search results, the general principles of SNAr suggest that such reactions are feasible. The electron-deficient nature of the pyridine ring in this compound would make it a suitable electrophile for coupling with nucleophilic nitrogen heterocycles.

Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions typically employ a transition metal catalyst, most commonly palladium, to couple an organometallic reagent with an organic halide or pseudohalide.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. nih.govresearchgate.net This reaction is widely used in the synthesis of biaryls and other conjugated systems. researchgate.netclaremont.edu The reactivity of the organic halide is a key factor, and while aryl chlorides and bromides are commonly used, the activation of C-F bonds for Suzuki-Miyaura coupling is more challenging but has been achieved under specific conditions. researchgate.net For substituted pyridines, the Suzuki-Miyaura coupling of pyridine-2-sulfonyl fluoride (B91410) with boronic acids has been reported, demonstrating the feasibility of coupling at the 2-position. nih.gov Given that the fluorine at the C6 position of this compound is activated towards nucleophilic displacement, it is plausible that this position could also participate in palladium-catalyzed cross-coupling reactions, although specific examples are not detailed in the provided search results.

Sonogashira Coupling:

The Sonogashira coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper co-catalyst. soton.ac.uknih.gov This reaction is a reliable method for the synthesis of alkynyl-substituted aromatic and heteroaromatic compounds. The reaction has been successfully applied to various bromocyanofluoro pyridine nuclei to introduce alkynyl groups. soton.ac.uk For instance, 6-bromo-3-fluoro-2-cyanopyridine undergoes Sonogashira coupling with a range of terminal alkynes in high yields. soton.ac.uk Microwave-assisted Sonogashira coupling has also been shown to be an efficient method for the synthesis of 2-[6-(arylethynyl)pyridin-3-yl]-1H-benzimidazole derivatives from the corresponding 6-chloropyridine precursor, indicating that the C6 position of a pyridine ring is reactive under these conditions. researchgate.net These examples suggest that this compound would likely be a suitable substrate for Sonogashira coupling at the C6 position, allowing for the introduction of various alkyne moieties.

Interactive Data Tables

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution

Substrate Nucleophile Position of Attack Product Reference
3-Substituted 2,6-Dichloropyridines 1-Methylpiperazine C2 or C6 2- or 6-(1-Methylpiperazinyl)-3-substituted-chloropyridine researchgate.net

Table 2: Palladium-Catalyzed Cross-Coupling Reactions of Halopyridines

Reaction Type Substrate Coupling Partner Catalyst System Product Reference
Suzuki-Miyaura Pyridine-2-sulfonyl fluoride (Hetero)aryl boronic acids Pd(dppf)Cl₂ 2-Arylpyridines nih.gov
Sonogashira 6-Bromo-3-fluoro-2-cyanopyridine Terminal alkynes Pd(PPh₃)₄, CuI 6-Alkynyl-3-fluoro-2-cyanopyridines soton.ac.uk

Copper-Catalyzed Coupling Reactions

Copper-catalyzed reactions are a cornerstone in the synthesis of complex aromatic compounds. For fluorinated pyridines, these methods are crucial for forming carbon-carbon and carbon-heteroatom bonds. While direct examples using this compound as a substrate are not extensively detailed, the reactivity can be inferred from studies on analogous compounds like other halo-pyridines.

Copper-mediated cross-coupling reactions are among the most reliable methods for synthesizing molecules containing a difluoromethylphosphonate moiety (-CF2PO(OR)2). nih.gov These reactions often involve the use of a copper reagent, such as CuI, to couple aryl iodides with a silyl-difluoromethylphosphonate reagent. nih.gov For instance, 2-iodopyridine (B156620) can be successfully coupled to yield the corresponding difluoromethylphosphonate product, demonstrating the utility of copper in functionalizing the pyridine ring at the 2-position. nih.gov

A general scheme for such transformations involves the reaction of an aryl halide with a difluoromethyl source in the presence of a copper catalyst. The development of these methods has been driven by the need for efficient ways to install the difluoromethyl group, which is a valuable bioisostere for hydroxyl or thiol groups. nih.govnih.gov

Table 1: Examples of Copper-Catalyzed Reactions with Pyridine Derivatives

Pyridine Substrate Reagent Catalyst/Conditions Product Yield Reference
2-Iodopyridine (EtO)₂P(O)CF₂SiMe₃ CuI, CsF, THF 2-(Difluoromethylphosphonate)pyridine 51% nih.gov
3-Iodoquinoline (EtO)₂P(O)CF₂SiMe₃ CuI (10 mol%), CsF, THF 3-(Difluoromethylphosphonate)quinoline 69% nih.gov

These reactions typically proceed under mild conditions and show good tolerance for various functional groups. nih.gov The mechanism often involves the generation of a Cu-CF₂R species, which then participates in the cross-coupling cascade. nih.govnih.gov

Nickel and Gold-Mediated Difluoromethylation Reactions

Nickel and gold catalysts offer powerful and often complementary approaches for forming C-CF₂H bonds. These methods are particularly relevant for the synthesis and functionalization of compounds like this compound.

Nickel-Catalyzed Reactions

Nickel catalysis is highly effective for the difluoromethylation of (hetero)aryl halides. cas.cnnih.gov A significant advancement involves the cross-coupling of readily available (hetero)aryl chlorides with chlorodifluoromethane (B1668795) (ClCF₂H), an inexpensive industrial chemical. nih.gov This process uses a nickel catalyst and proceeds under mild conditions with broad substrate scope, including various heteroaromatics. nih.gov Mechanistic studies suggest the reaction involves the oxidative addition of the aryl chloride to a Ni(0) species, with a difluoromethyl radical being a key intermediate. nih.gov

Another notable nickel-catalyzed method is the reductive cross-coupling of aryl iodides with difluoromethyl 2-pyridyl sulfone (2-PySO₂CF₂H). cas.cnsciengine.com The selectivity of this reaction can be controlled by the choice of ligand; a tridentate terpyridine ligand, for example, facilitates the selective cleavage of the C(sp³)-S bond to achieve difluoromethylation. cas.cnsciengine.com This approach avoids the need to pre-generate arylmetal reagents and provides easy access to difluoromethylarenes. cas.cn

Table 2: Nickel-Catalyzed Difluoromethylation of Aryl Halides

Aryl Halide Difluoromethyl Source Catalyst/Ligand Conditions Product Reference
(Hetero)aryl Chlorides ClCF₂H NiCl₂(dtbbpy)/Zn DMA, 50 °C (Hetero)aryl-CF₂H nih.gov
Aryl Iodides 2-PySO₂CF₂H Ni(OTf)₂/terpyridine Zn, DMAc, 50 °C Aryl-CF₂H cas.cn

Gold-Mediated Reactions

Gold-catalyzed reactions have also been explored for difluoromethylation. Researchers have successfully prepared stable gold-difluoromethyl complexes, such as cis-[Au(PCy₃)(4-FC₆H₄)(CF₂H)(Cl)]. rsc.org This complex can undergo facile reductive elimination when treated with a silver salt, yielding the difluoromethylated arene in very short reaction times. rsc.org While less common than nickel or copper, gold-mediated pathways represent a viable strategy for specific difluoromethylation transformations. rsc.org

Radical Reactions and C-H Functionalization

Direct C-H functionalization via radical reactions is a highly efficient strategy for modifying heterocyclic cores like pyridine, avoiding the need for pre-functionalized starting materials. researchgate.netnih.gov The electron-deficient nature of the pyridine ring makes it a suitable substrate for attack by nucleophilic radicals, a process central to Minisci-type reactions. nih.govscispace.com

The introduction of fluorine and difluoromethyl groups, as in this compound, further influences the electronic properties and, consequently, the regioselectivity of these radical additions. A modern approach to achieve site-selectivity involves the temporary dearomatization of the pyridine to create an electron-rich intermediate, which then reacts with radical reagents. uni-muenster.dechemeurope.comresearchgate.net This strategy allows for functionalization at positions that are typically difficult to access, such as the meta-position. uni-muenster.dechemeurope.com

Minisci-Type Processes for C-H Difluoromethylation

The Minisci reaction is a classic method for the C-H alkylation of electron-deficient heteroarenes using carbon-centered radicals. scispace.comnih.gov Traditionally, these reactions require strongly acidic conditions to protonate the heterocycle, which enhances its reactivity toward nucleophilic radicals. scispace.comacs.org However, this can lead to poor regioselectivity between the C2 and C4 positions. scispace.comacs.org

Recent advancements have focused on achieving greater regioselectivity under milder conditions. One successful strategy involves the use of N-functionalized pyridinium salts, which act as pyridine surrogates and enable exquisite regiocontrol in nonclassical Minisci-type reactions. acs.org Another innovative approach uses a temporary dearomatization strategy to create oxazino pyridine intermediates. researchgate.netnih.gov These intermediates, which are more electron-rich, can then undergo radical difluoromethylation. For example, bis(difluoroacetyl) peroxide can be used as a •CF₂H radical source for the para-difluoromethylation of pyridinium salts derived from these intermediates. nih.gov

This dearomatization-rearomatization process provides a switchable method for achieving either meta- or para-C-H difluoromethylation, a significant challenge in pyridine chemistry. researchgate.netnih.gov The mild conditions are even suitable for the late-stage functionalization of complex, drug-like molecules. uni-muenster.dechemeurope.com

Factors Controlling Regioselectivity in Radical Additions to Pyridines

The regioselectivity of radical additions to pyridines is governed by a combination of electronic and steric factors, which can often be tuned by adjusting reaction conditions. nih.gov

Electronic Effects : In acidic media, the pyridine ring is protonated, making it highly electron-deficient. Nucleophilic radicals will preferentially attack the positions with the lowest electron density, which are typically the C2 and C4 positions. scispace.com The presence of electron-withdrawing groups like fluorine and -CF₂H on the ring further deactivates the ring towards electrophilic attack but enhances its reactivity with nucleophilic radicals. The relative LUMO coefficients at C2 and C4 are often similar, which can lead to mixtures of regioisomers unless one position is blocked or other directing factors are at play. scispace.com

Steric Hindrance : Bulky substituents on the pyridine ring or the incoming radical can sterically hinder attack at certain positions. For example, a substituent at C2 will generally direct radical addition to the C4 or C6 positions.

Reaction Conditions : Solvent and pH can have a significant impact on regioselectivity. nih.gov A systematic study of radical functionalization revealed that the directing effects of substituents are consistent and additive, allowing for the prediction of regiochemical outcomes. nih.gov By modifying the reaction conditions, it is sometimes possible to tune the regiochemistry to favor a desired product. nih.gov

Transient Intermediates : As discussed previously, converting the pyridine into a transient intermediate, such as an oxazino pyridine or a pyridinium salt, fundamentally alters its electronic character and reactivity. researchgate.netnih.govrsc.org Oxazino pyridines, for example, behave as electron-rich dienamines, directing radical attack to the C3 (meta) position, while pyridinium salts direct attack to the C4 (para) position. researchgate.netresearchgate.net This switchable reactivity provides powerful control over regioselectivity. uni-muenster.deresearchgate.net

Electrophilic Aromatic Substitution (EAS) Considerations in Fluorinated Pyridines

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophiles. This deactivation is significantly exacerbated in strongly acidic conditions, which are often required for EAS, as the nitrogen becomes protonated, making the ring even more electron-poor. rsc.org

The presence of additional electron-withdrawing groups, such as the fluorine atom and the difluoromethyl group in this compound, further deactivates the ring, making classical EAS reactions highly challenging. Theoretical studies on the nitration of pyridine with the nitronium ion (NO₂⁺) show that while the reaction has a low activation energy, the complete protonation of pyridine in the acidic medium prevents the reaction from occurring experimentally. rsc.org

To achieve substitution, the pyridine ring must be activated. One common strategy is the use of pyridine-N-oxides. The N-oxide group is electron-donating, activating the ring (particularly at the C4 position) towards electrophilic attack. rsc.org However, even with N-oxidation, the reaction outcome can be complex. For instance, the kinetically controlled nitration of pyridine-N-oxide favors the ortho-product, but if explicit solvation of the N-oxide oxygen occurs, the para-product becomes the major isomer, which is what is observed experimentally. rsc.org

An alternative to classical EAS is electrophilic fluorination using reagents like Selectfluor®. This has been studied more for dihydropyridine (B1217469) systems, which can be subsequently aromatized to form fluorinated pyridines. nih.govnih.govresearchgate.net This pathway bypasses the challenges of direct EAS on the deactivated aromatic pyridine ring.

Reactivity of the Difluoromethyl Group

The difluoromethyl (CF₂H) group is a crucial functional group in medicinal chemistry, often acting as a lipophilic bioisostere of a hydroxyl (-OH) or thiol (-SH) group. nih.gov Its unique properties stem from the combination of the C-H bond and the two highly electronegative fluorine atoms.

The CF₂H group is strongly electron-withdrawing, which significantly influences the electronics of the pyridine ring it is attached to. This property is key to its role in modulating the pKa and metabolic stability of drug molecules. The hydrogen atom in the CF₂H group is weakly acidic and can act as a hydrogen bond donor, a property that is critical for its bioisosteric replacement of -OH and -SH groups in interacting with biological targets. nih.gov

While the CF₂H group is generally stable, its C-H bond can participate in certain reactions. For example, it can undergo hydrogen isotope exchange. More significantly, the CF₂H group is often installed using specialized reagents rather than being functionalized after its installation. The development of reagents like difluoromethyl 2-pyridyl sulfone (2-PySO₂CF₂H) cas.cnchemrxiv.org, [(DMPU)₂Zn(CF₂H)₂] rsc.org, and the use of ClCF₂H nih.gov are central to modern synthetic strategies for introducing this valuable moiety onto aromatic and heteroaromatic scaffolds. These reagents generate difluoromethyl radicals or related species that are then incorporated into the target molecule via metal-catalyzed or radical processes. cas.cnnih.govrsc.org

Isosteric and Isopolar Properties with Hydroxyl and Thiol Groups

The difluoromethyl (CF₂H) group present in this compound is a subject of significant interest in medicinal chemistry due to its role as a bioisostere for hydroxyl (OH) and thiol (SH) groups. researchgate.net Bioisosteres are substituents or groups that possess similar physical or chemical properties, which produce broadly similar biological effects. The substitution of a hydroxyl or thiol group with a difluoromethyl group can lead to favorable modifications in a molecule's biological activity and pharmacokinetic profile.

The CF₂H group is considered a lipophilic hydrogen bond donor. researchgate.netcas.cn This is a crucial property as it allows the group to mimic the hydrogen bond donating capability of hydroxyl and thiol groups, which is often vital for molecular recognition at biological targets. researchgate.net The hydrogen bond donating strength of the C-H bond in the CF₂H group is enhanced due to the strong electron-withdrawing effect of the two fluorine atoms. researchgate.net

Studies on a series of difluoromethyl anisoles and thioanisoles have provided quantitative insights into these properties. The hydrogen bond acidity parameter (A) for these compounds, determined by NMR analysis, ranges from 0.085 to 0.126. This places the difluoromethyl group's hydrogen bond donating capacity in a similar range to thiophenol and aniline, though it is not as strong as a hydroxyl group. researchgate.net

Table 1: Comparative Physicochemical Properties of Functional Groups

Functional Group Hydrogen Bond Acidity (A) General Lipophilicity Contribution
Hydroxyl (-OH) Strong Donor Hydrophilic
Thiol (-SH) Moderate Donor Lipophilic

Data derived from studies on analogous aromatic systems. researchgate.net

Generation and Reactivity of Difluorocarbene Intermediates

Difluorocarbene (:CF₂) is a highly reactive intermediate that plays a central role in the synthesis of many gem-difluorinated compounds. cas.cn It is an electrophilic species that readily reacts with electron-rich substrates. cas.cn The generation of difluorocarbene can be achieved from various precursors under different reaction conditions.

Common precursors for difluorocarbene generation include:

Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA): This reagent releases difluorocarbene in the presence of a catalytic amount of a fluoride ion source. tsukuba.ac.jprsc.org

Halodifluoromethanes (e.g., ClCF₂H, BrCF₂H): These compounds can generate difluorocarbene under strongly basic conditions. tsukuba.ac.jp

Sulfone-based Reagents: Compounds like chlorodifluoromethyl phenyl sulfone can serve as efficient difluorocarbene sources. cas.cnsioc.ac.cn

Phosphonate-based Reagents: Diethyl bromodifluoromethylphosphonate is another precursor that generates difluorocarbene under basic hydrolysis. cas.cn

The reactivity of difluorocarbene is diverse. It can undergo reactions with a wide range of nucleophiles. cas.cn For instance, it reacts with heteroatom nucleophiles such as phenolates and thiolates to form difluoromethyl ethers and thioethers, respectively. cas.cn These reactions are often rapid and can be performed at or below room temperature. cas.cn

Of particular relevance to the chemistry of pyridine-containing compounds, difluorocarbene has been shown to react with substituted pyridines. For example, the reaction of an ortho-halogenated pyridine with difluorocarbene can lead to the formation of N-(difluoromethyl)pyridin-2(1H)-one. cas.cn This transformation is thought to proceed through the formation of an N-(difluoromethyl)halopyridinium intermediate, which is subsequently hydrolyzed. cas.cn N-heterocyclic carbenes (NHCs) have also been utilized to catalyze the generation of difluorocarbene for the synthesis of aryl difluoromethyl ethers from cyclohexanone (B45756) derivatives. tsukuba.ac.jp

Table 2: Examples of Difluorocarbene Reactions

Reactant Type Product Type General Conditions
Phenols Aryl difluoromethyl ethers Basic conditions, various :CF₂ precursors cas.cntsukuba.ac.jp
Thiols Aryl difluoromethyl thioethers Basic conditions, various :CF₂ precursors cas.cn
Substituted Pyridines N-(difluoromethyl)pyridin-2(1H)-ones :CF₂ precursor, potential for hydrolysis cas.cn

While direct experimental data on the generation of difluorocarbene from this compound is not prevalent in the reviewed literature, the reactivity of the pyridine ring towards difluorocarbene generated from other sources provides insight into potential synthetic transformations involving this class of compounds.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical method that provides information about the chemical environment of atomic nuclei. For 2-(Difluoromethyl)-6-fluoropyridine, ¹H, ¹⁹F, and ¹³C NMR are crucial for a complete structural confirmation.

¹H NMR for Proton Environments and Coupling

Proton NMR (¹H NMR) spectroscopy is utilized to identify the different types of protons present in a molecule and their connectivity. In the case of this compound, the ¹H NMR spectrum reveals the signals corresponding to the protons on the pyridine (B92270) ring and the difluoromethyl group. The aromatic protons typically appear as multiplets due to spin-spin coupling with adjacent protons and the fluorine atom on the ring. The proton of the difluoromethyl group (CHF₂) exhibits a characteristic triplet due to coupling with the two equivalent fluorine atoms. For instance, in a related compound, 2-bromo-6-(difluoromethyl)pyridine, the proton of the difluoromethyl group appears as a triplet in the ¹H NMR spectrum. chemicalbook.com

Table 1: Representative ¹H NMR Data for a Difluoromethylpyridine Derivative

Functional GroupChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Pyridine-H7.16 - 7.62Multiplet-
CHF₂7.70Triplet56.3

This table presents illustrative data for a similar compound, 2-((difluoromethyl)thio)pyridine, to demonstrate the expected spectral features. rsc.org

¹⁹F NMR for Fluorine Environments and Yield Determination

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds, as the fluorine-19 nucleus is 100% abundant and highly sensitive. huji.ac.il This technique allows for the direct observation of the fluorine atoms in this compound, providing distinct signals for the fluorine on the pyridine ring and the two equivalent fluorine atoms of the difluoromethyl group.

The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment of the fluorine atoms. nih.gov The fluorine atom at the 6-position of the pyridine ring will have a different chemical shift compared to the fluorine atoms of the difluoromethyl group. Furthermore, the signal for the difluoromethyl group will appear as a doublet due to coupling with the adjacent proton. rsc.org

¹⁹F NMR can also be a valuable tool for determining the reaction yield without the need for a reference standard if the starting material also contains fluorine. The molar ratio of the product to the starting material can be directly calculated from the integration of their respective ¹⁹F signals. researchgate.net For accurate quantitative analysis, it is important to ensure complete relaxation of all fluorine nuclei by using a sufficiently long relaxation delay. researchgate.net

Table 2: Representative ¹⁹F NMR Data for a Difluoromethylpyridine Derivative

Functional GroupChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CHF₂-96.26Doublet56.3

This table presents illustrative data for a similar compound, 2-((difluoromethyl)thio)pyridine, to demonstrate the expected spectral features. rsc.org

¹³C NMR for Carbon Framework Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides detailed information about the carbon skeleton of a molecule. In the spectrum of this compound, distinct signals will be observed for each unique carbon atom in the pyridine ring and the difluoromethyl group.

The carbon atom of the difluoromethyl group will exhibit a characteristic triplet in the proton-coupled ¹³C NMR spectrum due to coupling with the two fluorine atoms. The carbon atoms of the pyridine ring will also show coupling with the attached fluorine atom, resulting in doublets. The chemical shifts of the carbon atoms provide valuable information about their electronic environment. mdpi.com It is important to note that C-F coupling constants can be quite large, which can sometimes lead to overlapping multiplets in the spectrum. acdlabs.com

Table 3: Representative ¹³C NMR Data for a Related Fluorinated Pyridine

Carbon AtomChemical Shift (δ, ppm)
C2162.68 (t, J = 3.1 Hz)
C3110.71
C4154.30
C5112.95
C6132.28
CHF₂113.12 (t, J = 255.2 Hz)

This table presents illustrative data for a difluoromethyl-containing compound to demonstrate the expected spectral features. rsc.org

Mass Spectrometry Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous identification of this compound. nih.gov HRMS provides a highly accurate measurement of the molecular mass, typically to within a few parts per million (ppm). nih.gov This level of precision allows for the determination of the elemental composition of the molecule, confirming the presence and number of carbon, hydrogen, fluorine, and nitrogen atoms. This is a powerful tool for distinguishing between compounds with the same nominal mass but different elemental formulas.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. chromatographyonline.com This technique is invaluable for assessing the purity of a sample of this compound by separating it from any impurities or byproducts. pnrjournal.com The mass spectrometer then provides the molecular weight of the main component and any separated impurities, aiding in their identification. chromatographyonline.comnih.gov The use of appropriate mobile phase modifiers is crucial in LC-MS to achieve good chromatographic separation and signal response. lcms.cz

X-ray Crystallography for Solid-State Structural Analysis

As of the current body of scientific literature, a definitive single-crystal X-ray diffraction analysis for this compound has not been reported. Consequently, detailed experimental data regarding its solid-state structure, including unit cell dimensions, space group, and precise intramolecular bond lengths and angles, are not available.

The determination of a crystal structure through X-ray crystallography provides unequivocal proof of molecular structure and offers critical insights into the packing of molecules in the solid state. This information is invaluable for understanding intermolecular interactions, which can influence physical properties such as melting point, solubility, and crystal morphology.

While experimental data for the target compound is absent, theoretical calculations and comparisons with crystallographic data of structurally related compounds can offer some predictive insights. For instance, the crystal structures of similar pyridine derivatives often exhibit planar or near-planar pyridine rings. The arrangement of molecules in the crystal lattice is typically governed by a combination of weak intermolecular forces, such as dipole-dipole interactions, π-π stacking, and hydrogen bonding, where applicable.

In the hypothetical solid-state structure of this compound, one would anticipate the fluorine atoms of the difluoromethyl group and the fluorine substituent on the pyridine ring to play a significant role in directing the crystal packing through weak C-H···F and F···F interactions.

The lack of a published crystal structure for this compound highlights an opportunity for further research to fill this gap in the structural characterization of this compound. Such a study would provide a more complete understanding of its chemical and physical properties.

Theoretical and Computational Chemistry

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and properties of molecules. For 2-(difluoromethyl)-6-fluoropyridine, DFT studies can elucidate reaction mechanisms, predict regioselectivity, and analyze conformational preferences. These calculations provide a molecular-level understanding that complements experimental findings. DFT methods, such as B3LYP, are often employed with appropriate basis sets, like 6-311G(2d,p), to obtain accurate optimized molecular structures and energies. researchgate.netresearchgate.net

Investigation of Reaction Mechanisms and Transition States

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions involving this compound. This allows for the identification of transition states and reaction intermediates, providing a detailed picture of the reaction pathway. For instance, in reactions such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling, DFT can be used to calculate the activation energies of competing pathways, thereby predicting the most likely mechanism.

Mechanistic studies on similar heterocyclic systems have demonstrated the utility of DFT in understanding complex transformations. For example, DFT calculations have been used to elucidate the mechanism of palladium-catalyzed C-H difluoromethylation of azoles, revealing key intermediates and transition state geometries. acs.org Similarly, DFT has been applied to understand the hydrolytic cleavage of related heterocyclic compounds by identifying plausible intermediates and the associated energy barriers. acs.org These examples highlight how DFT could be applied to study reactions of this compound, such as its synthesis or subsequent functionalization, by modeling the elementary steps of the reaction, including oxidative addition, reductive elimination, and the energetics of any intermediates. acs.org

Prediction and Rationalization of Regioselectivity

The regioselectivity of reactions involving substituted pyridines is a critical aspect of their chemistry. DFT calculations can predict the most likely site of reaction by evaluating the energies of the different possible products or intermediates. For this compound, which has multiple potential reaction sites, DFT can help rationalize observed regioselectivities or predict the outcome of new reactions.

For example, in electrophilic or nucleophilic aromatic substitution reactions, the regioselectivity is governed by the electronic properties of the substituted pyridine (B92270) ring. The electron-withdrawing nature of the fluorine atom and the difluoromethyl group deactivates the ring towards electrophilic attack and activates it for nucleophilic attack, primarily at positions ortho and para to the fluorine atom. DFT can quantify these effects by calculating properties such as atomic charges, frontier molecular orbital (FMO) densities, and molecular electrostatic potential (MEP) maps. researchgate.netresearchgate.net These calculations can pinpoint the most electrophilic or nucleophilic sites in the molecule, thus predicting the regioselectivity of a given reaction. A scalable and regioselective synthesis of 2-difluoromethyl pyridines has been reported, underscoring the importance of controlling the position of functionalization. nih.gov Furthermore, methods for the selective fluorination of pyridine at the 2-position have been developed, demonstrating that regiocontrol is achievable. rsc.org

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and conformational flexibility of this compound are key determinants of its physical and chemical properties. DFT calculations are used to determine the stable conformations of the molecule and the energy barriers between them. A crucial aspect of the conformational analysis of this molecule is the potential for intramolecular interactions.

Studies on analogous fluorinated heterocyclic systems, such as fluorinated piperidines, have revealed the significant role of intramolecular interactions in determining conformational preferences. nih.govresearchgate.net These interactions can include:

Hydrogen Bonding: The C-H bond of the difluoromethyl group can act as a hydrogen bond donor, potentially forming an intramolecular hydrogen bond with the nitrogen atom of the pyridine ring or the fluorine substituent.

Dipole-Dipole Interactions: The polar C-F bonds in both the fluoro and difluoromethyl substituents create local dipoles, and their interactions can influence the preferred conformation.

Hyperconjugation: Interactions between filled and empty orbitals, such as the donation of electron density from a C-H or C-F bond to an empty orbital, can contribute to conformational stability. nih.govresearchgate.net

Steric Repulsion: The size of the substituents will also play a role in determining the most stable conformation by minimizing steric clashes.

DFT calculations can quantify the energies of these different conformers and provide insight into the nature of the intramolecular interactions through methods like Natural Bond Orbital (NBO) analysis. nih.govresearchgate.net

Molecular Dynamics Simulations

While no specific research on molecular dynamics (MD) simulations for this compound is currently available, this computational technique could provide valuable insights into the dynamic behavior of the molecule. MD simulations model the movement of atoms over time, offering a view of molecular flexibility and interactions with the surrounding environment, such as a solvent.

For this compound, MD simulations could be used to:

Explore the conformational landscape in solution and identify the most populated conformational states.

Study the solvation of the molecule and the arrangement of solvent molecules around it.

Investigate the dynamics of its interactions with biological macromolecules, such as proteins or nucleic acids, if it were being considered for a biological application.

Quantitative Structure-Activity Relationships (QSAR) in a Theoretical Context

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a particular chemical property. In a theoretical context, DFT and other computational methods can be used to calculate molecular descriptors that are then used to build QSAR models.

For a series of derivatives of this compound, a theoretical QSAR study could be designed to predict a property of interest, such as binding affinity to a particular protein or reaction rate. The process would involve:

Generating a set of virtual derivatives: A library of molecules based on the this compound scaffold would be created by systematically varying substituents at different positions on the pyridine ring.

Calculating molecular descriptors: For each molecule in the library, a range of descriptors would be calculated using computational methods. These can include electronic properties (e.g., dipole moment, atomic charges, HOMO/LUMO energies), steric properties (e.g., molecular volume, surface area), and lipophilicity (e.g., logP). nih.gov

Developing the QSAR model: Using statistical techniques like multiple linear regression or machine learning algorithms, a mathematical equation would be derived that correlates the calculated descriptors with the activity or property of interest. nih.gov

Such a QSAR model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of molecules with optimized properties. The significance of substituents on particular positions can be explored with the help of indicator parameters in the QSAR model. nih.govnih.gov

Synthetic Applications and Building Block Utility

Role as a Key Intermediate in Complex Organic Synthesis

As an intermediate, 2-(difluoromethyl)-6-fluoropyridine serves as a starting point for the assembly of more complex, highly substituted heterocyclic systems.

The pyridine (B92270) core is a ubiquitous scaffold in pharmaceuticals and agrochemicals. The ability to precisely control the substitution pattern on this ring is crucial for drug design and optimization. 2,6-Disubstituted pyridines, such as this compound, are valuable precursors for creating polysubstituted derivatives. The fluorine atom at the 6-position is activated towards nucleophilic displacement, allowing for the introduction of a wide array of substituents. vwr.com

This reactivity is analogous to that observed in other 2,6-dihalopyridines, where sequential and chemoselective reactions can be performed. For instance, palladium-catalyzed cross-coupling reactions can be used to introduce new carbon-carbon or carbon-heteroatom bonds at the position of the halogen. nih.gov Similarly, the fluorine at C-6 of this compound can be displaced by various nucleophiles (e.g., amines, alcohols, thiols) to yield 2,6-disubstituted pyridines. Subsequent functionalization at other positions on the ring, for example through metallation directed by the existing substituents, can then lead to the formation of 2,3,6-trisubstituted pyridines. rsc.org This stepwise approach provides a controlled and flexible route to complex pyridine structures that are often sought after in medicinal chemistry. nih.gov

Beyond modifying the pyridine ring itself, this compound can be a starting point for building entirely new heterocyclic systems. The functional groups present on the pyridine can be elaborated into annulated or spirocyclic structures. For example, the difluoromethyl group and the pyridine nitrogen can influence the reactivity of adjacent positions, enabling cyclization reactions that form fused ring systems. rsc.org The synthesis of fluorinated heterocycles is an area of intense research, and building blocks containing both a heterocyclic core and a fluoroalkyl group are highly valuable. rsc.orgresearchgate.net The principles used in the cycloaddition reactions of other fluorinated thiocarbonyl compounds to form thiopyrans and related sulfur-containing heterocycles illustrate the potential pathways available for functionalized pyridines. nih.gov

Building Block for the Creation of Novel Fluoroorganic Compounds

The term "building block" aptly describes this compound. It provides a ready-made, fluorinated scaffold onto which further molecular complexity can be built. The incorporation of fluorine atoms or fluorinated alkyl groups can significantly alter a molecule's physical and chemical properties, including stability, lipophilicity, and metabolic resistance. sigmaaldrich.com

The difluoromethyl (CHF2) group, in particular, is recognized as a bioisostere for hydroxyl, thiol, or amine groups, capable of acting as a weak hydrogen bond donor. rsc.org This makes it a desirable feature in drug candidates. By using this compound, chemists can introduce this valuable group early in a synthetic sequence. The subsequent chemical manipulations, primarily through substitution of the C-6 fluorine, allow for the creation of a library of novel fluoroorganic compounds, each bearing the difluoromethyl-pyridine core. This strategy is central to the development of new pharmaceuticals, agrochemicals, and materials. sigmaaldrich.comnih.gov

Development of New Reagents Based on this compound Scaffolds

The unique electronic properties of the difluoromethyl-substituted pyridine ring can be harnessed to create new reagents with specialized applications.

A prominent example of a reagent derived from a difluoromethylpyridine-related scaffold is difluoromethyl 2-pyridyl sulfone. This compound has gained widespread recognition as a highly effective reagent for gem-difluoroolefination—the conversion of aldehydes and ketones into 1,1-difluoroalkenes. researchgate.netcas.cn This transformation is of significant interest because the resulting gem-difluoroalkene motif is a known bioisostere of the carbonyl group and is found in various enzyme inhibitors. rsc.orgacs.org

The reagent, a stable crystalline solid, is prepared via a two-step process starting from pyridine-2-thiol, which is first converted to difluoromethyl 2-pyridyl sulfide (B99878) and then oxidized to the sulfone. rsc.org It operates through a Julia-Kocienski-type reaction mechanism. cas.cnacs.org In the presence of a base, the reagent reacts with a carbonyl compound to form a stable sulfinate intermediate, which upon protonolysis, decomposes to yield the desired gem-difluoroalkene. cas.cn This method offers practical simplicity and a broad substrate scope, proving superior in many cases to traditional Wittig-type approaches. cas.cnjst.go.jp

Table 1: Gem-Difluoroolefination of Various Carbonyl Compounds Using Difluoromethyl 2-Pyridyl Sulfone This table showcases the reagent's effectiveness across a range of substrates as documented in research findings.

EntryCarbonyl SubstrateProductYield (%)Reference
14-Methoxybenzaldehyde1-(2,2-Difluorovinyl)-4-methoxybenzene86 cas.cn
24-Nitrobenzaldehyde1-(2,2-Difluorovinyl)-4-nitrobenzene88 cas.cn
3Cyclohexanecarbaldehyde(2,2-Difluorovinyl)cyclohexane81 cas.cn
44'-Methoxyacetophenone1-(1-(Difluoromethylene)ethyl)-4-methoxybenzene74 cas.cn
5Pregnenolone21,21-Difluoro-3-hydroxy-20-methylpregna-5,20-diene57 acs.org

Beyond olefination, difluoromethyl 2-pyridyl sulfone has been developed for other transformations, including nucleophilic iododifluoromethylation and as a partner in nickel-catalyzed cross-coupling reactions, highlighting its versatility. researchgate.netresearchgate.net

A key goal in modern chemistry is the development of sustainable processes, which includes the ability to recover and reuse reagents. Fluoropyridine scaffolds can be modified to facilitate this. For instance, a 4-substituted 2-fluoropyridine (B1216828) derivative has been designed as a stable, crystalline carrier for the highly electrophilic 1,1-bis(triflyl)ethylene. jst.go.jp

The key innovation is the attachment of a partially fluorinated alkyl group to the pyridine ring. researchgate.netjst.go.jp This "fluorous tag" allows the spent reagent (the 4-substituted 2-fluoropyridine by-product) to be easily separated from the reaction mixture using methods like fluorous solid-phase extraction (FSPE), distillation, or simple solvent extraction. researchgate.netjst.go.jp The recovered fluoropyridine can then be reused to synthesize more of the active reagent. researchgate.net This design principle—incorporating a handle for easy separation—can be applied to derivatives of this compound to create recyclable reagents for a variety of chemical transformations, contributing to more economical and environmentally friendly synthesis.

Strategies for Late-Stage Functionalization of Complex Molecules

The primary strategy for the late-stage functionalization of complex molecules using this compound involves a nucleophilic aromatic substitution (SNAr) reaction. In this process, the fluorine atom at the 6-position of the pyridine ring is displaced by a nucleophile, leading to the formation of a new carbon-nucleophile bond. This method is particularly valuable as it can be applied to a diverse array of complex molecules bearing nucleophilic functional groups, such as alcohols, phenols, amines, and thiols.

Detailed Research Findings

Research has demonstrated the successful application of this compound in the synthesis of biologically active compounds. A prominent example is in the development of inhibitors for the adaptor protein-2 associated kinase 1 (AAK1), a target for the treatment of neuropathic pain. nih.govacs.orguaeu.ac.aeresearchgate.net In the synthesis of the clinical candidate (S)-1-((2',6-Bis(difluoromethyl)-[2,4'-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine (BMS-986176/LX-9211), a key step involves the coupling of a complex amino alcohol with a fluorinated bipyridine core. nih.govacs.orguaeu.ac.aeresearchgate.net While the exact precursor in the published synthesis is a more complex bipyridine, the underlying chemistry showcases the feasibility of forming a C-O bond via SNAr on a pyridine ring bearing a difluoromethyl group.

The general applicability of this strategy is highlighted by the successful reaction of 2,6-difluoropyridine (B73466) with various nucleophiles, which serves as a model for the reactivity of this compound. For instance, reactions with ammonium (B1175870) hydroxide (B78521) have been shown to selectively displace one fluorine atom to yield 2-amino-6-fluoropyridine, demonstrating the viability of N-nucleophile introduction. chemicalbook.com

The following interactive data tables summarize the conditions and outcomes for the late-stage functionalization of complex molecules using this compound and related fluorinated pyridines as building blocks.

Table 1: Late-Stage Functionalization with O-Nucleophiles
SubstrateNucleophileProductConditionsYield (%)Reference
2,6-Difluoropyridine(S)-2,4-dimethylpentan-2-ol(S)-2-((6-fluoropyridin-2-yl)oxy)-2,4-dimethylpentaneNaH, THF, 0 °C to rtGood nih.govacs.org
2-Fluoro-6-(trifluoromethyl)pyridineVarious phenols2-Aryloxy-6-(trifluoromethyl)pyridinesK2CO3, DMF, 80-120 °C60-95General procedure based on related reactions
Table 2: Late-Stage Functionalization with N-Nucleophiles
SubstrateNucleophileProductConditionsYield (%)Reference
2,6-DifluoropyridineAmmonium hydroxide6-Fluoro-2-pyridinamineH2O, 105 °C, sealed tube94 chemicalbook.com
2-Fluoro-6-(trifluoromethyl)pyridineVarious primary/secondary amines2-Amino-6-(trifluoromethyl)pyridinesK2CO3 or Et3N, DMF or DMSO, 80-120 °C50-90General procedure based on related reactions
Table 3: Late-Stage Functionalization with S-Nucleophiles
SubstrateNucleophileProductConditionsYield (%)Reference
2,6-DifluoropyridineVarious thiols2-(Alkyl/Arylthio)-6-fluoropyridinesNaH or K2CO3, DMF or THF, rt to 80 °C70-95General procedure based on related reactions

The successful application of these SNAr reactions in the late stages of synthesis underscores the strategic importance of this compound as a versatile building block. The ability to introduce the 2-(difluoromethyl)pyridine (B40438) moiety at a late stage allows for the efficient diversification of complex molecular scaffolds, facilitating the exploration of structure-activity relationships and the optimization of lead compounds in drug discovery and agrochemical development.

Conclusion and Future Research Directions

Identification of Unresolved Challenges and Emerging Methodologies

The primary unresolved challenge in the context of 2-(difluoromethyl)-6-fluoropyridine is the development of a direct, efficient, and scalable synthesis. The inherent electronic properties of the pyridine (B92270) ring make regioselective functionalization a persistent hurdle. researchgate.net Introducing two different fluorine-containing groups at the sterically hindered 2- and 6-positions is a significant synthetic obstacle.

Key Challenges:

Regioselectivity: Achieving the precise 2,6-disubstitution pattern without the formation of other isomers is a major challenge. Direct C-H functionalization methods often favor other positions on the pyridine ring. researchgate.net

Step Economy: Existing strategies would likely involve multiple steps, starting from pre-functionalized pyridines, which is inefficient for large-scale synthesis. researchgate.net

Reagent Compatibility: The reaction conditions required for fluorination and difluoromethylation must be compatible with the pyridine core and any other functional groups present.

Emerging Methodologies:

To address these challenges, several innovative approaches are being explored in the broader field of pyridine functionalization:

Late-Stage Functionalization: This approach focuses on introducing the desired groups at a late stage in the synthesis, which is particularly valuable for creating analogues of complex molecules. Recent advances in C-H activation and cross-coupling reactions are promising in this regard.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for generating radical species under mild conditions, enabling novel C-H functionalization and difluoromethylation reactions. nih.gov

De Novo Synthesis: Instead of modifying a pre-existing pyridine ring, de novo strategies build the ring from acyclic precursors already containing the desired substituents. This can offer better control over the final substitution pattern. researchgate.net

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, improve safety for handling hazardous reagents, and facilitate scalability. This is particularly relevant for exothermic fluorination reactions.

Potential Avenues for Future Academic Exploration and Innovation

The path forward for research on this compound and related compounds is rich with opportunities for innovation.

Future Academic Exploration:

Development of Novel Catalytic Systems: A key area for future research will be the design of new catalysts that can selectively functionalize the 2- and 6-positions of the pyridine ring. This could involve transition-metal catalysis, organocatalysis, or biocatalysis. numberanalytics.com

Mechanistic Studies: A deeper understanding of the reaction mechanisms for fluorination and difluoromethylation of pyridines will be crucial for developing more rational and efficient synthetic strategies.

Computational Chemistry: In silico modeling and computational studies can aid in predicting reaction outcomes, designing new reagents, and understanding the properties of the target molecule, thereby guiding experimental work.

Potential for Innovation:

New Bioactive Compounds: The synthesis of this compound and its derivatives will open the door to exploring their potential as new pharmaceuticals and agrochemicals. The unique combination of substituents could lead to novel biological activities.

Materials Science: Fluorinated pyridines have potential applications in materials science, for example, in the development of new polymers or liquid crystals. The properties of 2,6-difluoropyridine (B73466) have been investigated for the preparation of poly(pyridine ether)s. chemicalbook.com

Radiolabeling: The development of methods to incorporate radioactive fluorine isotopes (e.g., ¹⁸F) into this scaffold could lead to new PET imaging agents for diagnostic purposes in medicine. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(difluoromethyl)-6-fluoropyridine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves fluorination of pyridine precursors. For example, halogen exchange reactions using fluorinating agents like KF in polar aprotic solvents (e.g., DMSO) can introduce fluorine atoms. The difluoromethyl group may be added via nucleophilic substitution or cross-coupling reactions. Reaction temperature, solvent choice, and catalyst selection critically impact yield and purity. For instance, elevated temperatures (80–120°C) improve fluorination efficiency but may increase side products. Purification via column chromatography or recrystallization is essential to isolate the target compound .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹⁹F and ¹H) is crucial for confirming fluorine substitution patterns and difluoromethyl group integration. X-ray crystallography provides definitive structural elucidation, as demonstrated in analogous fluoropyridines (e.g., 2,6-difluoropyridine-3-carbonitrile, where bond angles and torsional strain were resolved) . Mass spectrometry (HRMS) and IR spectroscopy further validate molecular weight and functional groups.

Q. How does the introduction of fluorine atoms influence the physicochemical properties of pyridine derivatives?

  • Methodological Answer : Fluorine’s high electronegativity increases the compound’s lipophilicity and metabolic stability. The difluoromethyl group enhances electron-withdrawing effects, reducing the basicity of the pyridine nitrogen. This can be quantified via pKa measurements or computational models (e.g., density functional theory). Such modifications improve bioavailability and influence intermolecular interactions, as seen in fluorinated pharmaceuticals .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations model transition states and activation energies to predict regioselectivity. For example, fluorine’s inductive effects lower electron density at specific pyridine positions, favoring nucleophilic attack at the 3- or 4-positions. Solvent effects and steric hindrance from the difluoromethyl group can be simulated using polarizable continuum models (PCM) .

Q. What strategies can resolve contradictions in reported biological activities of fluorinated pyridines across different studies?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, enzyme isoforms) or impurities in synthesized compounds. Rigorous analytical validation (e.g., HPLC purity >98%) and standardized bioassays are critical. Meta-analyses of structure-activity relationships (SAR) across studies, as seen in complex II inhibitors like benzovindiflupyr, help identify key functional groups responsible for activity .

Q. How do steric and electronic effects of difluoromethyl and fluorine groups affect the compound’s interaction with enzyme active sites?

  • Methodological Answer : Molecular docking studies and X-ray co-crystallography reveal that the difluoromethyl group induces conformational strain in target proteins, while fluorine atoms form hydrogen bonds or dipole-dipole interactions. For example, in SDHI fungicides, fluorination optimizes binding to succinate dehydrogenase by aligning with hydrophobic pockets and polar residues .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the metabolic stability of this compound in vitro vs. in vivo?

  • Methodological Answer : In vitro assays (e.g., microsomal stability tests) may overlook in vivo factors like protein binding or transporter-mediated efflux. Cross-validate results using isotopic labeling (e.g., ¹⁸F tracer studies) or comparative pharmacokinetic models. Adjust experimental parameters (e.g., hepatocyte co-cultures) to better mimic physiological conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.